molecular formula C10H14O4S B8266209 1-(Tosyloxy)-2-propanol

1-(Tosyloxy)-2-propanol

Cat. No.: B8266209
M. Wt: 230.28 g/mol
InChI Key: ZRLDVMGSMOLUOJ-UHFFFAOYSA-N
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Description

1-(Tosyloxy)-2-propanol (C₁₀H₁₄O₄S, molecular weight 246.28 g/mol) is a derivative of 2-propanol (isopropyl alcohol) with a tosyloxy (p-toluenesulfonyloxy) group attached to the first carbon. The tosyl group is a well-known leaving group in organic synthesis, making this compound a valuable intermediate in nucleophilic substitution reactions, particularly in pharmaceutical and polymer chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Tosyloxy)-2-propanol can be synthesized through the reaction of 2-propanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds as follows: [ \text{CH}_3\text{CH(OH)CH}_3 + \text{TsCl} \rightarrow \text{CH}_3\text{CH(OTs)CH}_3 + \text{HCl} ] where TsCl represents p-toluenesulfonyl chloride. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the production process.

Chemical Reactions Analysis

Tosylation and Reactivity

The tosyl group (SO2C6H4CH3-SO_2C_6H_4CH_3
) attached to the hydroxyl group of 1-(Tosyloxy)-2-propanol makes it an excellent leaving group compared to hydroxyl groups. This property facilitates several nucleophilic substitution reactions.

  • Nucleophilic Substitution : The tosylate can undergo substitution reactions with nucleophiles, leading to the formation of various alkyl derivatives. For instance, when treated with sodium iodide in acetone, it can yield iodoalkanes.

Hydrogenolysis

One of the most notable reactions involving this compound is hydrogenolysis, where the tosyl group is removed under hydrogen atmosphere, typically using a catalyst such as Raney nickel.

  • Reaction Mechanism : The hydrogenolysis of this compound proceeds through the following steps:

    • Formation of an oxonium ion upon protonation of the tosylate.

    • Subsequent hydride transfer leads to the formation of propanol and the release of p-toluenesulfonic acid.

This reaction has been optimized for conditions such as temperature and pressure to enhance selectivity towards desired products like 1,3-propanediol (1,3-PD) from its derivatives .

Other Reactions

  • Dehydration : Under acidic conditions, this compound can undergo dehydration to form alkenes. The reaction typically involves protonation followed by loss of water.

  • Reduction : The compound can also be reduced using various reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or other functional groups.

Experimental Conditions for Hydrogenolysis

Recent studies have focused on optimizing the hydrogenolysis conditions for converting this compound into propanol derivatives:

ParameterValue
Temperature140 °C
Hydrogen Pressure1 MPa
CatalystRaney Nickel
Reaction Time8 hours

Under these conditions, a conversion rate of approximately 91.2% was achieved with a selectivity of about 81% for 1,3-PD and around 16.7% for n-propanol .

Mechanistic Insights

The proposed mechanism for hydrogenolysis involves:

  • Initial formation of a more reactive intermediate through protonation.

  • Subsequent hydride transfer facilitated by the catalyst.

  • Formation of byproducts like p-toluenesulfonic acid which can affect reaction efficiency.

These insights have been validated through techniques such as gas chromatography-mass spectrometry (GC-MS), which confirm the product distribution and side reactions occurring during the process .

Scientific Research Applications

Scientific Research Applications

1-(Tosyloxy)-2-propanol is utilized across several fields:

Organic Synthesis

  • Intermediate in Complex Molecule Synthesis : It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The stability of the tosyloxy group allows for effective substitution reactions, making it valuable in creating complex molecular architectures .

Pharmaceutical Development

  • Precursor for Active Pharmaceutical Ingredients (APIs) : The compound is frequently used as a precursor in the synthesis of APIs, facilitating the development of new drugs. Its ability to act as a leaving group helps streamline synthetic pathways in drug formulation .

Biochemical Applications

  • Modification of Biomolecules : In biological research, this compound aids in modifying biomolecules, which is essential for studying enzyme mechanisms and protein functions. This application is crucial for understanding biochemical pathways and developing therapeutic strategies .

Industrial Applications

  • Production of Specialty Chemicals : The compound finds use in manufacturing specialty chemicals and materials, including polymers and resins. Its properties enable the creation of materials with specific functionalities required in various industrial applications .

Case Studies and Research Findings

Recent studies highlight the utility of this compound in various research contexts:

  • A case study demonstrated its effectiveness as an intermediate for synthesizing tenofovir disoproxil fumarate, an important antiviral medication used in HIV treatment. The compound facilitated key steps that improved overall yield and purity during synthesis processes .
  • Another research effort focused on using this compound in enzyme-catalyzed reactions, showcasing its role in enhancing reaction rates and selectivity for specific products within biochemical pathways.

Mechanism of Action

The mechanism by which 1-(Tosyloxy)-2-propanol exerts its effects is primarily through its role as a leaving group in substitution reactions. The tosyloxy group stabilizes the transition state, facilitating the departure of the leaving group and the subsequent attack of the nucleophile. This property is exploited in various synthetic transformations to achieve desired chemical modifications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between 1-(Tosyloxy)-2-propanol and other 2-propanol derivatives in terms of structure, applications, and hazards.

Table 1: Comparative Overview of 2-Propanol Derivatives

Compound Molecular Formula Molecular Weight CAS Number Key Substituent Primary Use Hazards
This compound C₁₀H₁₄O₄S 246.28 Not provided Tosyloxy Synthetic intermediate Inferred reactive (leaving group)
1-Phenoxy-2-propanol C₉H₁₂O₂ 152.19 Not provided Phenoxy Cosmetic preservative Not specified
1-Ethoxy-2-propanol C₅H₁₂O₂ 104.15 52125-53-8 Ethoxy Solvent, chemical synthesis Irritant (skin/eyes)
1-Propoxy-2-propanol C₆H₁₄O₂ 118.18 1569-01-3 Propoxy Solvent, laboratory chemical Acute toxicity (oral)
1-(Butoxyethoxy)-2-propanol C₈H₁₈O₃ 162.23 124-16-3 Butoxyethoxy Chemical manufacturing Skin/eye irritation, respiratory

Structural and Functional Differences

  • Reactivity: The tosyloxy group in this compound enhances its reactivity in substitution reactions compared to ether derivatives like 1-Ethoxy-2-propanol or 1-Propoxy-2-propanol. This makes it a preferred intermediate in synthesizing pharmaceuticals, such as β-blockers (e.g., propranolol derivatives ).
  • In contrast, 1-Phenoxy-2-propanol, with a phenyl group, is used in cosmetics due to its moderate polarity .

Hazard Profiles

  • Toxicity: Alkoxy derivatives like 1-(Butoxyethoxy)-2-propanol are classified as skin/eye irritants and respiratory hazards . While direct toxicity data for this compound are unavailable, its reactive tosyl group may pose risks during handling.
  • Environmental Impact: Compounds like 1-Propoxy-2-propanol are noted for acute oral toxicity, necessitating careful disposal .

Research Findings and Key Insights

DNA Conformational Studies: reveals that 1-propanol induces reentrant DNA transitions, whereas 2-propanol causes consistent DNA compaction. This underscores the importance of substituent position in modulating biomolecular interactions .

Synthetic Utility: Tosyl derivatives are pivotal in multi-step syntheses. For instance, details the use of tosyl chloride in preparing indole-propanol analogs, a process likely applicable to this compound .

Adrenoceptor Binding: highlights that substituents like methoxy and indole groups in 2-propanol derivatives influence α- and β-adrenoceptor affinity, suggesting that the tosyloxy group could be modified to enhance drug targeting .

Biological Activity

1-(Tosyloxy)-2-propanol, also known as (S)-1-tosyloxy-2-propanol, is an organic compound classified as a tosylate. This compound is notable for its chiral nature and serves as an important intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other complex molecules. Its biological activity and mechanisms of action are of significant interest in both medicinal chemistry and biochemical research.

  • Molecular Formula : C₁₁H₁₄O₃S
  • CAS Number : 50765-70-3
  • Chirality : The compound exists in two enantiomeric forms, with (S)-1-tosyloxy-2-propanol being the biologically active form.

The mechanism of action for this compound primarily involves its ability to act as a leaving group in nucleophilic substitution reactions. The tosyl group is a stable leaving group, facilitating the formation of new bonds with nucleophiles. This property underlies its utility in various synthetic pathways, including:

  • Substitution Reactions : The tosyl group can be replaced by other nucleophiles such as halides or amines.
  • Reduction Reactions : It can be reduced to form propanediols using reducing agents like lithium aluminum hydride.
  • Oxidation Reactions : Oxidation can yield aldehydes or carboxylic acids.

Research Findings

This compound has been investigated for its biological activities, particularly in relation to its use as a substrate in biochemical assays and studies of enzyme mechanisms. The compound interacts with specific enzymes that recognize its chiral center, leading to various biochemical transformations. Here are key findings from recent studies:

  • Enzyme Interactions : Studies have shown that this compound can serve as a substrate for enzymes involved in chiral synthesis, enhancing the efficiency of asymmetric reactions.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Case Study 1: Enzyme Mechanism Exploration

In a study focused on the asymmetric acylation of meso 2-substituted-1,3-propanediols, researchers utilized (S)-1-tosyloxy-2-propanol to investigate the catalytic efficiency of dinuclear zinc catalysts. The results demonstrated high yields and enantioselectivities (up to 92% ee) for the desymmetrization process, highlighting the compound's role in synthesizing chiral building blocks .

Case Study 2: Antimicrobial Activity Assessment

Another study assessed the antimicrobial properties of various derivatives derived from this compound. The results showed that certain modifications enhanced activity against specific bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

CompoundStructure TypeBiological ActivityNotes
This compoundTosylateModerate antimicrobial activityUseful in asymmetric synthesis
(S)-1-Tosyloxy-2,3-propanediolTosylateHigh enantioselectivityEffective substrate for enzyme studies
1-Tosyloxy-3-propanolTosylateLimited due to structural differencesDifferent reactivity profiles

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-(Tosyloxy)-2-propanol in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use EN 374-certified chemical-resistant gloves, safety goggles, and lab coats to prevent skin/eye contact. For respiratory protection, employ P95 respirators (for particulates) or OV/AG-P99 cartridges (for organic vapors) in poorly ventilated areas .
  • Environmental Controls : Avoid drainage contamination by using sealed containers and secondary containment systems. Work in fume hoods to minimize inhalation risks .
  • Decontamination : Clean spills with inert absorbents (e.g., vermiculite) and dispose of waste via certified hazardous waste services .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer :

  • Chromatography : Use High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify purity and detect impurities (e.g., residual tosyl chloride or diols) .
  • Spectroscopy : Confirm molecular structure via 1^1H/13^13C NMR (e.g., characteristic peaks for tosyl group at ~7.8 ppm for aromatic protons) and FT-IR (S=O stretching at ~1360–1180 cm1^{-1}) .

Q. What solvents are compatible with this compound for reaction optimization?

  • Methodological Answer :

  • Polar Aprotic Solvents : Dimethylformamide (DMF) or acetonitrile enhance nucleophilic substitution reactions due to their high polarity and ability to stabilize intermediates.
  • Avoid Protic Solvents : Water or alcohols may hydrolyze the tosyl group. Pre-dry solvents with molecular sieves to minimize decomposition .

Advanced Research Questions

Q. How does the tosyl leaving group influence the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :

  • Mechanistic Studies : Compare reaction rates with other leaving groups (e.g., mesyl or triflyl) under identical conditions (solvent, temperature). Use kinetic profiling (e.g., kobsk_{\text{obs}} via 1^1H NMR) to quantify activation parameters .
  • Computational Modeling : Employ density functional theory (DFT) to calculate transition-state energies and assess the leaving group’s electronic effects (e.g., charge distribution on the oxygen atom) .

Q. What strategies mitigate decomposition of this compound under acidic or basic conditions?

  • Methodological Answer :

  • pH Stability Testing : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 2–12) at 40°C. Monitor degradation via HPLC and identify byproducts (e.g., 2-propanol or tosic acid) .
  • Stabilization Approaches : Add radical scavengers (e.g., BHT) or store in amber vials under nitrogen to prevent oxidative or hydrolytic degradation .

Q. How can researchers assess the carcinogenic potential of this compound?

  • Methodological Answer :

  • In Vitro Assays : Perform Ames tests (bacterial reverse mutation) and mammalian cell mutagenicity assays (e.g., CHO cell chromosomal aberration) to evaluate genotoxicity .
  • In Vivo Studies : Conduct chronic exposure studies in rodent models, monitoring tumor incidence and histopathological changes in target organs (e.g., liver, kidneys) .

Q. Data Contradictions and Resolution

Q. Conflicting reports exist on the thermal stability of this compound. How can these discrepancies be resolved?

  • Methodological Answer :

  • Controlled Decomposition Experiments : Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to determine decomposition onset temperatures under inert vs. oxidative atmospheres .
  • Replicate Published Protocols : Reproduce conflicting studies while standardizing parameters (e.g., heating rate, sample purity) to identify methodological variability .

Q. Experimental Design Considerations

Q. What analytical methods are optimal for quantifying trace impurities in this compound?

  • Methodological Answer :

  • LC-MS/MS : Detect sub-ppm levels of impurities (e.g., sulfonic acid derivatives) using tandem mass spectrometry with multiple reaction monitoring (MRM) .
  • Headspace GC : Analyze volatile byproducts (e.g., propylene oxide) generated during synthesis or storage .

Properties

IUPAC Name

2-hydroxypropyl 4-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4S/c1-8-3-5-10(6-4-8)15(12,13)14-7-9(2)11/h3-6,9,11H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLDVMGSMOLUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

p-Toluenesulphonyl chloride (19.4 g, 102 mmol) was added to a stirred solution of propane-1,2-diol (30 ml), triethylamine (15 ml, 106 mmol), N,N-dimethylamine (108 mg, 0.87 mmol) in dichloromethane (100 ml) at +5° C. The mixture was stirred for 2 hours at +5° C. and overnight at room temperature then diluted with diethyl ether (300 ml) and washed 2M aqueous hydrochloric acid, water (twice) and brine. The combined organic extracts were dried (Na2SO4) and concentrated to give the title compound (22.8 g, 97%).
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19.4 g
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108 mg
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300 mL
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97%

Synthesis routes and methods III

Procedure details

In 200 ml of methylene chloride were dissolved 38 g of 1,2-propanediol and 44 g of pyridine and, then, 95 g of p-toluenesulfonyl chloride was added gradually over a period of 15 minutes. The reaction was further conducted at room temperature for 72 hours. The reaction mixture was washed twice with one volume of water each, dehydrated over anhydrous sodium sulfate, and concentrated under reduced pressure. The concentrate was crystallized from toluene-hexane (100 ml-100 ml), filtered, and dried in vacuo to give colorless crystals of (RS)-1-p-toluenesulfonyloxy-2-propanol 2a ##STR21## (54 g).
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95 g
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38 g
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44 g
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(Tosyloxy)-2-propanol
1-(Tosyloxy)-2-propanol
1-(Tosyloxy)-2-propanol
1-(Tosyloxy)-2-propanol
1-(Tosyloxy)-2-propanol
1-(Tosyloxy)-2-propanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.